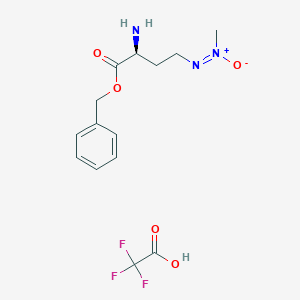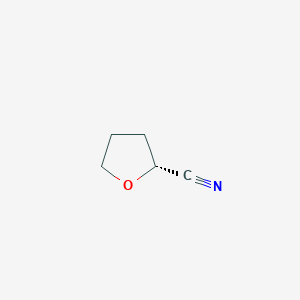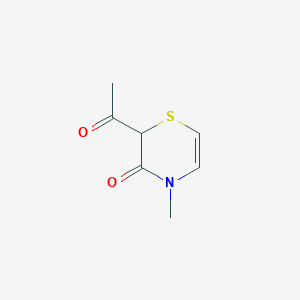
2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of hydroxyquinoline with chloroacetate to produce acetate derivatives, which are then condensed with hydrazine hydrate to afford carbohydrazide. Further treatment with phenyl iso/thioisocyanates yields thiosemicarbazide derivatives. These compounds can undergo cyclization to form various heterocyclic compounds characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
Molecular Structure Analysis
The molecular structure of these compounds, particularly thiosemicarbazides, can be confirmed through techniques like X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule and the overall molecular geometry, which is crucial for understanding the compound's reactivity and properties (Jia-ming, 2009).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cyclization, to form heterocyclic compounds. The reactivity is influenced by the presence of functional groups such as the thiosemicarbazide and the quinolinyl moiety, which allow for the formation of diverse structures through intramolecular cyclization under acidic or basic conditions (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide derivatives can vary widely depending on the specific substituents and the overall molecular structure. These properties can include solubility in various solvents, melting points, and crystallinity, which are crucial for their application in different fields of chemistry and materials science.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of properties, such as the ability to act as ligands in the formation of metal complexes, showing potential for applications in coordination chemistry. Their reactivity can be further explored in reactions with metals, leading to the synthesis of complexes with unique structures and properties (Wei, Gao, & Cui, 2012).
Aplicaciones Científicas De Investigación
Anticorrosive Applications
Quinoline and its derivatives are widely recognized for their anticorrosive properties. They effectively inhibit metallic corrosion due to their ability to adsorb on metal surfaces and form stable chelating complexes through coordination bonding. This makes them valuable in protecting materials against corrosion, highlighting their practical applications in industrial settings (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimicrobial Properties
Quinoline and quinazoline alkaloids have been extensively studied for their bioactive properties. They have shown significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Their biological activities make them promising candidates for drug development, especially in the search for new anticancer and antimicrobial agents (Shang et al., 2018).
Pharmaceutical Applications
Quinoline derivatives are key in pharmaceutical research, where they serve as the core structure for developing drugs targeting various diseases. Their therapeutic significance spans across treating infections, cancer, and chronic diseases due to their broad-spectrum biological activities. This includes their role in developing new chemotherapeutic agents based on the quinoline skeleton (Hussaini, 2016).
Sensing and Diagnostic Applications
Quinoline and its derivatives have also found applications in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various substances. This highlights their potential in developing new diagnostic tools and sensors (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRUAHELAGQKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380667 |
Source


|
| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide | |
CAS RN |
175203-43-7 |
Source


|
| Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

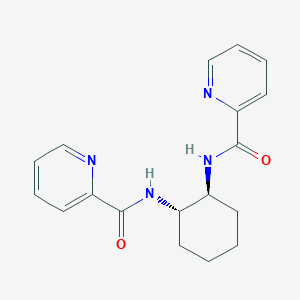
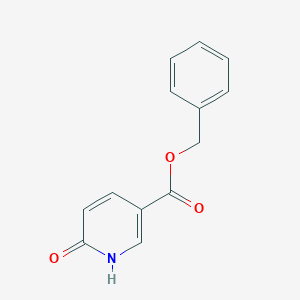



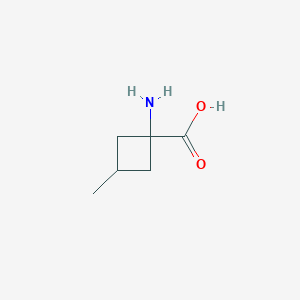
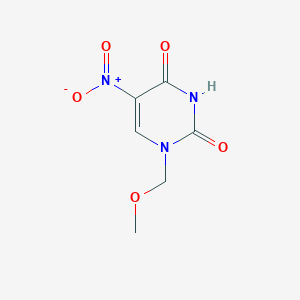
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
